2,4-Dichloro-5-cyanothiazole

Vue d'ensemble

Description

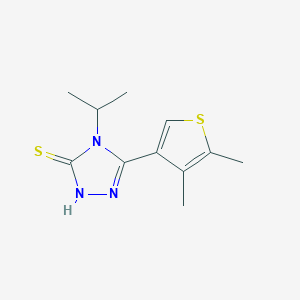

2,4-Dichloro-5-cyanothiazole is a heterocyclic compound with the molecular formula C4Cl2N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its chlorine and cyano substituents, which contribute to its unique chemical properties and reactivity .

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis:

Industrial Production Methods:

- Industrially, this compound can be synthesized by the chlorination of 5-cyanothiazole using chlorine gas in the presence of a catalyst such as iron(III) chloride. This process is typically carried out in a controlled environment to ensure safety and efficiency .

Types of Reactions:

-

Substitution Reactions:

-

Reduction Reactions:

Common Reagents and Conditions:

- Common reagents include sodium cyanide, cyanogen bromide, and various nucleophiles for substitution reactions. Reaction conditions often involve organic solvents like dichloromethane and bases such as triethylamine .

Major Products Formed:

- Major products include substituted thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Chemistry:

Biology and Medicine:

Industry:

Applications De Recherche Scientifique

2,4-Dichloro-5-cyanothiazole : Un Composé Polyvalent dans la Recherche Scientifique

Développement Pharmaceutique : this compound est reconnu pour son potentiel en tant que bloc de construction dans le développement pharmaceutique en raison de son cycle thiazole, une structure prévalente dans de nombreuses molécules biologiquement actives. Cette caractéristique suggère son utilité dans la synthèse de nouveaux médicaments aux effets thérapeutiques variés.

Recherche en Protéomique : Ce composé est utilisé dans la recherche en protéomique, où il peut jouer un rôle dans l’étude des protéines et de leurs fonctions, ce qui pourrait aider à comprendre les mécanismes des maladies et à découvrir de nouveaux biomarqueurs .

Simulations Moléculaires : En chimie computationnelle, this compound peut être utilisé dans des programmes de simulation moléculaire pour visualiser et prédire le comportement des molécules, ce qui est crucial pour la conception de médicaments et la science des matériaux .

Chimie Analytique : Les propriétés du composé sont précieuses en chimie analytique, où il pourrait être utilisé comme étalon ou réactif dans diverses techniques chromatographiques et spectroscopiques, telles que la RMN, la HPLC, la LC-MS et l’UPLC .

Recherche sur les Activités Biologiques : Les cycles thiazoles sont associés à un large éventail d’activités biologiques. La recherche sur des composés comme this compound pourrait conduire à des découvertes dans les domaines des agents antioxydants, analgésiques, anti-inflammatoires, antimicrobiens, antifongiques, antiviraux, diurétiques, anticonvulsivants, neuroprotecteurs et antitumoraux .

Applications Anti-inflammatoires : Des dérivés spécifiques de thiazoles ont été synthétisés et testés pour leurs propriétés anti-inflammatoires. Bien qu’il ne soit pas directement lié à this compound, cela suggère des axes de recherche potentiels pour ses dérivés .

Mécanisme D'action

Biochemical Pathways

Thiazoles, the class of compounds to which 2,4-Dichloro-5-cyanothiazole belongs, have been found to exhibit diverse biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-5-cyanothiazole plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and stability. For instance, this compound has been shown to interact with certain proteases, potentially inhibiting their activity and affecting protein degradation pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as cellular damage and altered metabolic pathways . Threshold effects have also been observed, where specific dosages are required to elicit particular biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially leading to altered energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound can be found in the cytoplasm, where it can affect various metabolic processes .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWDCGDBOAECIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574676 | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-18-5 | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-cyanothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

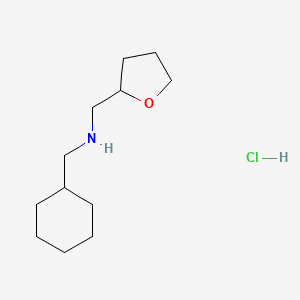

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

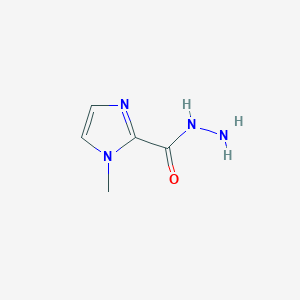

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

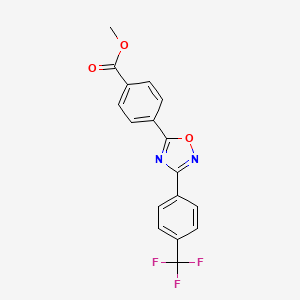

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

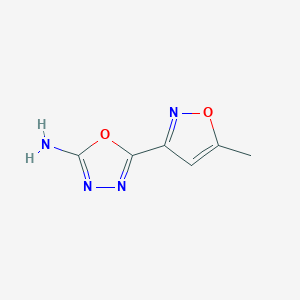

![1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1356240.png)